3-Amino-1-(furan-2-YL)-2,2-dimethylpropan-1-OL
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Overview
Description
3-Amino-1-(furan-2-YL)-2,2-dimethylpropan-1-OL is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propanol backbone with an amino group and two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(furan-2-YL)-2,2-dimethylpropan-1-OL typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Attachment of the Propanol Backbone: The furan ring is then attached to a propanol backbone through a series of reactions, including alkylation and reduction.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a suitable leaving group on the propanol backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(furan-2-YL)-2,2-dimethylpropan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the furan ring or the propanol backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Amino-1-(furan-2-YL)-2,2-dimethylpropan-1-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(furan-2-YL)-2,2-dimethylpropan-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(furan-2-YL)-2-methylpropan-1-OL: Similar structure but with one less methyl group.
3-Amino-1-(thiophen-2-YL)-2,2-dimethylpropan-1-OL: Similar structure but with a thiophene ring instead of a furan ring.
3-Amino-1-(pyridin-2-YL)-2,2-dimethylpropan-1-OL: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
3-Amino-1-(furan-2-YL)-2,2-dimethylpropan-1-OL is unique due to its specific combination of a furan ring, an amino group, and a propanol backbone with two methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C9H15NO2 |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-amino-1-(furan-2-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C9H15NO2/c1-9(2,6-10)8(11)7-4-3-5-12-7/h3-5,8,11H,6,10H2,1-2H3 |
InChI Key |
OFADAYSFNWKNKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C1=CC=CO1)O |
Origin of Product |
United States |
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